3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20N4O3S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O3S2/c27-20-16(13-17-21(28)26(22(30)31-17)14-15-7-6-12-29-15)19(24-9-3-1-4-10-24)23-18-8-2-5-11-25(18)20/h2,5-8,11-13H,1,3-4,9-10,14H2/b17-13- |
InChI Key |
RISBZALGAXPXIW-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- A pyrido[1,2-a]pyrimidin-4-one core.
- A thiazolidinone ring.
- A furan moiety.
Its molecular formula is with a molecular weight of approximately 467.56 g/mol. The compound exhibits a melting point of 529.9°C at 760 mmHg and has shown promising solubility characteristics conducive to biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound outperforms traditional antibiotics like ampicillin and streptomycin.
Table 1: Antibacterial Activity of the Compound
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
| Pseudomonas aeruginosa | 0.011 | 0.020 |
The most sensitive bacteria identified was Enterobacter cloacae, while E. coli displayed the highest resistance levels . The structure–activity relationship (SAR) studies suggest that modifications in the thiazolidinone moiety significantly enhance antibacterial potency.
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits notable antifungal activity. Testing against various fungal strains revealed:
Table 2: Antifungal Activity of the Compound
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
The antifungal efficacy was particularly strong against Trichoderma viride, indicating potential applications in treating fungal infections .
Initial docking studies suggest that the compound may inhibit specific enzymes or receptors involved in bacterial resistance mechanisms. This inhibition could be attributed to its ability to interact with bacterial cell wall synthesis pathways or disrupt essential metabolic processes .
Case Studies and Research Findings
A recent study evaluated multiple derivatives of thiazolidinone compounds, including our compound of interest, demonstrating that they exhibited superior antibacterial activity compared to standard treatments across various bacterial strains . The most active derivative showed MIC values as low as 0.004 mg/mL against resistant strains.
Furthermore, another study indicated that modifications in the furan and thiazolidinone components could enhance both antibacterial and antifungal activities, suggesting avenues for further research into optimized derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
